molecular formula C27H27ClN4O6 B2981147 ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 685859-99-8

ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2981147
CAS No.: 685859-99-8
M. Wt: 538.99
InChI Key: KAHKNJBYOGSKMJ-JJKYIXSRSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic derivatives featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its structure includes a 4-chlorophenoxy-2-methylpropanoyl substituent at position 6 and a 2-methoxyethyl group at position 5.

Properties

IUPAC Name

ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN4O6/c1-5-37-25(34)20-16-19-22(29-21-8-6-7-13-31(21)24(19)33)32(14-15-36-4)23(20)30-26(35)27(2,3)38-18-11-9-17(28)10-12-18/h6-13,16H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHKNJBYOGSKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of ethyl 2-(4-chlorophenoxy)-2-methylpropionate as a starting material . This compound undergoes a series of reactions, including condensation, cyclization, and esterification, to form the final product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological targets, such as enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Target Compound : Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methoxyethyl)-2-oxo-... 6: 4-chlorophenoxy-2-methylpropanoyl; 7: 2-methoxyethyl Not provided ~500 (estimated) ~3.5* Bulky 4-chlorophenoxy group enhances lipophilicity; 2-methoxyethyl improves solubility.
Analog 1 : Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-... (CAS 534565-93-0) 6: 3-chlorobenzoyl; 7: methyl C₂₂H₁₇ClN₄O₄ 448.85 2.7 Smaller substituents (methyl at position 7) reduce steric hindrance; lower XLogP3 indicates reduced lipophilicity.
Analog 2 : Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-... (CAS 534578-49-9) 6: 3-methylbenzoyl; 7: 3-methoxypropyl C₂₆H₂₆N₄O₅ 474.5 2.7 3-Methoxypropyl chain increases hydrophilicity; methylbenzoyl group may reduce electron-withdrawing effects compared to halogens.
Analog 3 : Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-... (CAS 724740-45-8) 6: 3-fluorobenzoyl; 7: isopropyl C₂₄H₂₁FN₄O₄ 464.45 ~3.0* Fluorine substituent offers moderate electronegativity; isopropyl group increases steric bulk but may reduce solubility.

*Estimated based on substituent contributions.

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s 4-chlorophenoxy group likely increases lipophilicity (higher XLogP3) compared to analogs with smaller halogens (e.g., 3-fluoro in Analog 3) or non-halogenated groups (e.g., 3-methylbenzoyl in Analog 2) . The 2-methoxyethyl group balances lipophilicity with improved aqueous solubility compared to methyl or isopropyl substituents .

Synthetic Considerations: Analog synthesis () involves imine formation between carbonyl-containing precursors and amines, suggesting the target compound may follow similar pathways. Substituent bulk (e.g., 4-chlorophenoxy) could impact reaction yields due to steric hindrance .

Spectroscopic Characterization: IR spectra of analogs show characteristic C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹). The target compound’s 4-chlorophenoxy group would introduce distinct C-Cl stretching (~750 cm⁻¹) .

Potential Applications: Fluorinated analogs (e.g., Analog 3) are often explored for bioactivity due to fluorine’s metabolic stability. The target compound’s 4-chlorophenoxy group may enhance binding to hydrophobic enzyme pockets .

Biological Activity

The compound ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a triazine core and multiple functional groups that contribute to its biological activity. The presence of the 4-chlorophenoxy and methoxyethyl substituents may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including those similar to our compound. For instance:

  • Topoisomerase Inhibition : Certain triazine derivatives have shown significant inhibition of topoisomerases, which are crucial for DNA replication and repair. For example, a related compound exhibited an IC50 value of 57.6 µM against topoisomerase IIα .
  • Cytotoxicity Against Cancer Cell Lines : Research indicates that some derivatives possess cytotoxic effects against various cancer cell lines:
    • MDA-MB321 (breast cancer): IC50 = 15.83 µM
    • MCF-7 (breast cancer): IC50 = 16.32 µM
    • HeLa (cervical cancer): IC50 = 2.21 µM
    • HepG2 (liver cancer): IC50 = 12.21 µM .

These findings suggest that compounds with similar structures may also exhibit potent anticancer properties.

The proposed mechanisms through which triazine derivatives exert their effects include:

  • Induction of Apoptosis : Some studies indicate that triazine compounds can increase the expression of pro-apoptotic proteins (e.g., BAX) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in cancer cells .
  • Inhibition of Kinases : Certain derivatives have demonstrated strong kinase inhibitory activity, which is critical for cancer cell proliferation and survival. For instance, a related compound showed IC50 values of 3.41 nM for PI3K and 8.45 nM for mTOR .

Other Biological Activities

Beyond anticancer properties, ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino derivatives may also exhibit other pharmacological activities:

  • Antilipidemic Effects : Related compounds have shown antilipidemic properties in various animal models, suggesting potential use in treating hyperlipidemia .
  • Antimicrobial Activity : Triazene compounds have been reported to possess antibacterial properties and may be effective against resistant strains of bacteria .

Case Studies and Research Findings

A comprehensive review of the literature reveals several case studies where similar compounds were tested for their biological activity:

Compound Activity IC50 Values (µM) Cell Lines Tested
Compound ATopoisomerase Inhibitor57.6Various Cancer Cell Lines
Compound BCytotoxicity15.83 - 16.32MDA-MB321, MCF-7
Compound CAntilipidemicN/ARat Models
Compound DAntimicrobialN/AVarious Microbial Strains

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